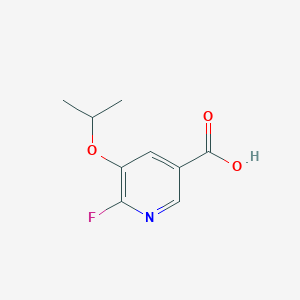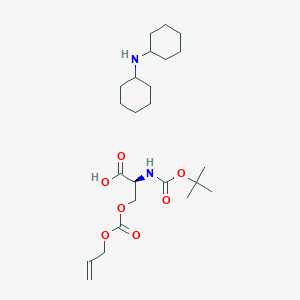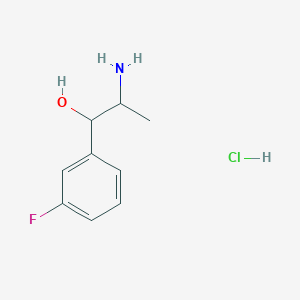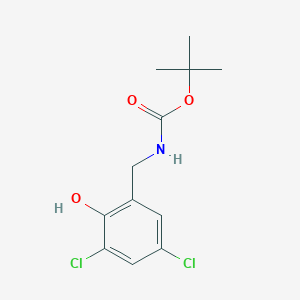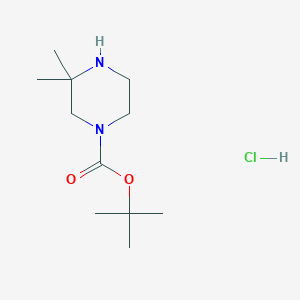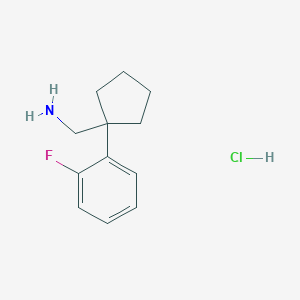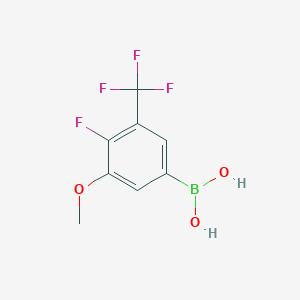
Acide 4-fluoro-3-méthoxy-5-(trifluorométhyl)phénylboronique
Vue d'ensemble
Description
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a type of organoboron compound. It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CF3OC6H4B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2), a trifluoromethyl group (CF3), and a methoxy group (OCH3) attached to a phenyl ring.Applications De Recherche Scientifique
Synthèse de médicaments
Le groupe trifluorométhyle, qui est présent dans ce composé, est une caractéristique commune de nombreux médicaments approuvés par la FDA . Le groupe trifluorométhyle contribue aux activités pharmacologiques de ces médicaments . Par exemple, l'Elexacaftor, un médicament utilisé dans le traitement de la mucoviscidose, est synthétisé à l'aide d'un composé similaire à l'acide 4-fluoro-3-méthoxy-5-(trifluorométhyl)phénylboronique .
Inhibiteurs de la lactate déshydrogénase
Ce composé peut être utilisé dans la synthèse d'inhibiteurs de la lactate déshydrogénase . Ces inhibiteurs sont des agents thérapeutiques potentiels pour le traitement du cancer, car ils peuvent empêcher les cellules cancéreuses de proliférer .
Inhibition de PAI-1
L'this compound peut être utilisé pour synthétiser des dérivés nitro-phénoxybenzoïques . Ces dérivés sont des inhibiteurs de l'inhibiteur de l'activateur du plasminogène-1 (PAI-1), une protéine qui joue un rôle dans la coagulation du sang .
Médicaments antituberculeux
Ce composé peut également être utilisé dans la synthèse d'analogues de PA-824 . Ces analogues sont des médicaments antituberculeux potentiels .
Modulateurs de la protéine du neurone moteur de survie
L'this compound peut être utilisé pour synthétiser des modulateurs de la protéine du neurone moteur de survie . Ces modulateurs peuvent potentiellement être utilisés dans le traitement de l'amyotrophie spinale .
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé peut être utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura . Ce type de réaction est largement utilisé en chimie organique pour créer des liaisons carbone-carbone .
Réactions d'arylation directe catalysées par le palladium
L'this compound peut également être utilisé dans les réactions d'arylation directe catalysées par le palladium . Ces réactions sont utilisées pour introduire des groupes aryles dans des composés organiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests that it may have favorable bioavailability.
Result of Action
The molecular effect of the action of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a wide range of conditions.
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in reactions catalyzed by palladium complexes, facilitating the transfer of organic groups from boron to palladium . This interaction is essential for the synthesis of complex organic molecules, making it a valuable tool in medicinal chemistry and drug development.
Cellular Effects
The effects of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to impact gene expression, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . This compound is also known to influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution pattern is essential for understanding its cellular effects and optimizing its use in biochemical research .
Subcellular Localization
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
Propriétés
IUPAC Name |
[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKNQLKGQLZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




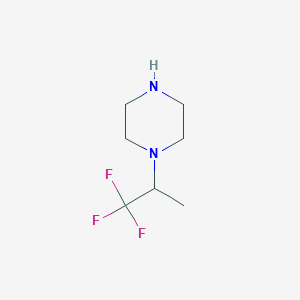
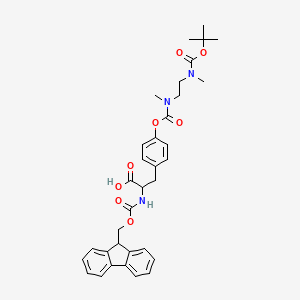
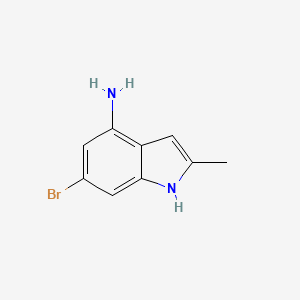
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

